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molecular formula N3- B081097 azide CAS No. 14343-69-2

azide

Cat. No. B081097
M. Wt: 42.021 g/mol
InChI Key: IVRMZWNICZWHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474754

Procedure details

159 Milligrams of Z-Met-Ser-NHNH2 was dissolved in 5 ml of dimethylformamide and 0.21 ml of 6N-HCl/dioxane, then by using 0.055 ml of isoamyl nitrite and 0.17 ml of triethylamine, an azide product was prepared by a method similar to that described in Reference example 1, this reaction mixture was added to a mixture of 300 mg of H-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH, 5 ml of dimethylformamide and 5 ml of hexamethylphosphoric triamide, then the whole mixture was stirred at 4° C. for 24 hours. Further, 318 mg of Z-Met-Ser-NHNH2 was added thereto and stirred at 4° C. for 72 hours. By a method similar to that described in Example 4 (a), purification was conducted to obtain Z-Met-Ser-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH.
Quantity
0.17 mL
Type
solvent
Reaction Step One
Name
Z-Met-Ser-NHNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.055 mL
Type
reactant
Reaction Step Four
Name
H-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH
Quantity
300 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Z-Met-Ser-NHNH2
Quantity
318 mg
Type
reactant
Reaction Step Six
[Compound]
Name
Example 4 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]([C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18])[C@H:2]([C:7]([NH:9][C@H:10]([C:13]([NH:15][NH2:16])=[O:14])[CH2:11][OH:12])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].Cl.O1CCOCC1.[N:34](OCCC(C)C)=O.[NH2:42][C@H:43]([C:52]([NH:54][C@H:55]([C:60]([NH:62][C@H:63]([C:68]([NH:70][C@H:71]([C:76]([NH:78][CH2:79][C:80]([NH:82][C@H:83]([C:91]([NH:93][C@H:94]([C:99]([NH:101][C@H:102]([C:108]([NH:110][C@H:111]([C:129]([NH:131][C@H:132]([C:135]([NH:137][C@H:138]([C:141]([OH:143])=[O:142])[CH2:139][OH:140])=[O:136])[CH2:133][OH:134])=[O:130])[CH2:112][CH2:113][CH2:114][NH:115][C:116](=[NH:128])[NH:117][S:118]([C:121]1[CH:127]=[CH:126][C:124]([CH3:125])=[CH:123][CH:122]=1)(=[O:120])=[O:119])=[O:109])[CH2:103][CH2:104][C:105](=[O:107])[NH2:106])=[O:100])[CH2:95][CH:96]([CH3:98])[CH3:97])=[O:92])[CH2:84][C:85]1[CH:90]=[CH:89][CH:88]=[CH:87][CH:86]=1)=[O:81])=[O:77])[CH2:72][CH:73]([CH3:75])[CH3:74])=[O:69])[CH2:64][CH:65]([CH3:67])[CH3:66])=[O:61])[CH2:56][C:57](=[O:59])[NH2:58])=[O:53])[CH2:44][C:45]1[CH:50]=[CH:49][C:48]([OH:51])=[CH:47][CH:46]=1>CN(C)C=O.CN(C)P(=O)(N(C)C)N(C)C.C(N(CC)CC)C>[N-:34]=[N+:15]=[N-:16].[NH:1]([C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18])[C@H:2]([C:7]([NH:9][C@H:10]([C:11]([NH:42][C@H:43]([C:52]([NH:54][C@H:55]([C:60]([NH:62][C@H:63]([C:68]([NH:70][C@H:71]([C:76]([NH:78][CH2:79][C:80]([NH:82][C@H:83]([C:91]([NH:93][C@H:94]([C:99]([NH:101][C@H:102]([C:108]([NH:110][C@H:111]([C:129]([NH:131][C@H:132]([C:135]([NH:137][C@H:138]([C:141]([OH:143])=[O:142])[CH2:139][OH:140])=[O:136])[CH2:133][OH:134])=[O:130])[CH2:112][CH2:113][CH2:114][NH:115][C:116](=[NH:128])[NH:117][S:118]([C:121]1[CH:122]=[CH:123][C:124]([CH3:125])=[CH:126][CH:127]=1)(=[O:120])=[O:119])=[O:109])[CH2:103][CH2:104][C:105](=[O:107])[NH2:106])=[O:100])[CH2:95][CH:96]([CH3:97])[CH3:98])=[O:92])[CH2:84][C:85]1[CH:90]=[CH:89][CH:88]=[CH:87][CH:86]=1)=[O:81])=[O:77])[CH2:72][CH:73]([CH3:75])[CH3:74])=[O:69])[CH2:64][CH:65]([CH3:67])[CH3:66])=[O:61])[CH2:56][C:57](=[O:59])[NH2:58])=[O:53])[CH2:44][C:45]1[CH:46]=[CH:47][C:48]([OH:51])=[CH:49][CH:50]=1)=[O:12])[CH2:13][OH:14])=[O:8])[CH2:3][CH2:4][S:5][CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.17 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Z-Met-Ser-NHNH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NN)C(=O)OCC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1
Step Four
Name
Quantity
0.055 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Five
Name
H-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH
Quantity
300 mg
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(N)=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(N)=O)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Six
Name
Z-Met-Ser-NHNH2
Quantity
318 mg
Type
reactant
Smiles
N([C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NN)C(=O)OCC1=CC=CC=C1
Step Seven
Name
Example 4 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
the whole mixture was stirred at 4° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 4° C. for 72 hours
Duration
72 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N-]=[N+]=[N-]
Name
Type
product
Smiles
N([C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(N)=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(N)=O)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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